molecular formula C15H19BF4N2O B2797033 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate CAS No. 56474-32-9

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate

Cat. No.: B2797033
CAS No.: 56474-32-9
M. Wt: 330.13
InChI Key: QEGVUFUIAIRGON-UHFFFAOYSA-N
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Description

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate is a pyridinium-based ionic compound with a tetrafluoroborate (BF₄⁻) counterion. Its structure features two pyridine-derived moieties: a substituted pyridinyl group with 2,6-dimethyl and 4-oxo substituents, and a pyridinium cation with ethyl and methyl substituents. This compound is primarily utilized in pharmaceutical and agrochemical research due to its stability and solubility in polar solvents .

Commercial availability data from ECHEMI (2021) indicates that it is supplied globally, with major production centers in China (Zhejiang, Shaanxi, Chongqing, etc.). Product grades range from industrial to pharmaceutical, with purities of 99–99.9%, packaged in diverse formats such as bags, fiber drums, and barrels .

Properties

IUPAC Name

1-(5-ethyl-2-methylpyridin-1-ium-1-yl)-2,6-dimethylpyridin-4-one;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N2O.BF4/c1-5-14-7-6-11(2)16(10-14)17-12(3)8-15(18)9-13(17)4;2-1(3,4)5/h6-10H,5H2,1-4H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGVUFUIAIRGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC1=C[N+](=C(C=C1)C)N2C(=CC(=O)C=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions

The synthesis of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate typically involves multi-step procedures starting with pyridine derivatives. One common route includes the alkylation of 2,6-dimethylpyridine, followed by oxidation to introduce the 4-oxo functionality. The subsequent ethylation and formation of the pyridinium ion can be achieved using standard N-alkylation techniques. Finally, the tetrafluoroborate counterion is introduced through ion-exchange reactions with a tetrafluoroboric acid solution.

Industrial production methods

On an industrial scale, the production of this compound can be optimized by employing continuous flow synthesis techniques. This approach allows for precise control over reaction parameters, resulting in higher yields and purity. Key steps include efficient catalyst selection for oxidation and the use of automated systems for precise addition of reagents and control of reaction temperature.

Chemical Reactions Analysis

Types of reactions it undergoes

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate is involved in a variety of chemical reactions, notably:

  • Oxidation: : Can undergo further oxidation to form more complex pyridinium derivatives.

  • Reduction: : The carbonyl group at the 4-position can be reduced to alcohols under appropriate conditions.

  • Substitution: : The pyridinium ring can participate in nucleophilic substitution reactions, especially in the presence of electron-withdrawing groups.

Common reagents and conditions used in these reactions

  • Oxidation: : Typically utilizes oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Common reducing agents include sodium borohydride or lithium aluminium hydride.

  • Substitution: : Nucleophilic substitutions often involve reagents like sodium cyanide or Grignard reagents in an aprotic solvent.

Major products formed from these reactions

Depending on the conditions and reagents, the major products can include:

  • Pyridinium alcohols or hydroxyl derivatives from reduction.

  • Higher-order pyridinium salts from oxidation.

  • Alkylated or substituted pyridinium compounds from nucleophilic substitutions.

Scientific Research Applications

Solvent for Chemical Reactions

Ionic liquids, including 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate, serve as effective solvents in organic synthesis. Their low vapor pressure and ability to dissolve a wide range of organic and inorganic compounds facilitate chemical reactions under mild conditions. For instance, the compound has been used in the synthesis of complex organic molecules where traditional solvents would be less effective due to volatility or reactivity issues .

Catalysis

This ionic liquid acts as a catalyst or co-catalyst in various reactions. Its unique structure allows it to stabilize transition states, thereby enhancing reaction rates. A notable application is in the catalytic conversion of biomass into valuable chemicals, where it aids in breaking down lignocellulosic materials efficiently .

Electrochemical Applications

Due to its ionic nature, this compound is utilized in electrochemical systems. It has been studied for use in batteries and supercapacitors, where it can improve ionic conductivity and enhance energy storage capabilities. Research indicates that its incorporation into electrolyte formulations can lead to better performance metrics compared to conventional electrolytes .

Material Science

In material science, this compound has been investigated for its potential as a polymer electrolyte in solid-state batteries. The ionic liquid's properties allow it to provide high ionic conductivity while maintaining mechanical stability . Additionally, it has been explored for use in the synthesis of nanomaterials due to its ability to stabilize nanoparticles during formation.

Case Study 1: Biomass Conversion

A study demonstrated the effectiveness of using this compound as a solvent for the conversion of lignocellulosic biomass into fermentable sugars. The results indicated a significant increase in yield compared to traditional solvents, showcasing its potential for sustainable chemical processes .

Case Study 2: Electrochemical Performance

Research on electrochemical cells incorporating this ionic liquid revealed enhanced performance metrics such as higher charge-discharge rates and improved cycle stability when compared to conventional liquid electrolytes. This study highlighted the compound's utility in next-generation energy storage devices .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The pyridinium ion can engage in electrostatic interactions with negatively charged cellular components, while the methyl and ethyl groups provide hydrophobic contacts. These interactions can lead to changes in the conformation and function of target molecules, such as enzymes and receptors, thereby influencing cellular processes.

Comparison with Similar Compounds

Table 1: Comparison of Tetrafluoroborate Salts

Compound Name Cation Structure Molecular Formula Molecular Weight (g/mol) Key Applications
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate Pyridinium with oxo and alkyl groups C₁₆H₂₂BF₄N₂O 356.17 Pharmaceuticals, agrochemicals
1-Butyl-3-methylimidazolium tetrafluoroborate Imidazolium with alkyl chains C₈H₁₅BF₄N₂ 226.02 Ionic liquids, electrolytes
Choline tetrafluoroborate Ammonium with hydroxyl group C₅H₁₄BF₄NO 209.98 Eutectic solvents, stabilizers
Sodium tetrafluoroborate Na⁺ counterion NaBF₄ 109.79 Industrial catalysts, fluxing agents

Key Observations :

  • Cation Complexity: The target compound features a bicyclic pyridinium system, distinguishing it from simpler imidazolium or ammonium cations in other salts.
  • Solubility : Pyridinium tetrafluoroborates generally exhibit higher solubility in organic solvents compared to alkali metal tetrafluoroborates (e.g., NaBF₄), which are water-soluble .
  • Thermal Stability : Imidazolium tetrafluoroborates (e.g., 1-butyl-3-methylimidazolium BF₄⁻) show superior thermal stability (>300°C) due to aromatic cation rigidity, whereas pyridinium salts like the target compound may decompose at lower temperatures (~200°C) .

Comparison with Pyridine Derivatives

Table 2: Pyridine-Based Compounds with Similar Substituents

Compound Name Structure Key Features Applications
Ethyl 6-fluoronicotinate Fluorinated pyridine ester Ester functional group, halogenated Pharmaceutical intermediates
p-MPPF (Serotonin antagonist) Piperazine-linked pyridine fluorobenzamide Radioligand for 5-HT₁A receptors Neuroimaging, PET tracers

Key Observations :

  • Functional Groups : Unlike fluoronicotinate esters (e.g., ethyl 6-fluoronicotinate), the target compound lacks ester linkages but includes a charged pyridinium system, favoring ionic interactions in drug-receptor binding .

Biological Activity

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate (CAS Number: 56474-32-9) is a pyridinium salt with notable biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the context of cancer research and other therapeutic areas. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19BF4N2O
  • Molecular Weight : 330.13 g/mol
  • Purity : 97.0% .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may act on pathways related to the epidermal growth factor receptor (EGFR), which is often overexpressed in certain types of breast cancer .
  • Cytotoxicity Against Cancer Cells : Studies indicate that derivatives of pyridinyl compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-468 (triple-negative breast cancer) .
  • Synergistic Effects : When combined with other therapeutic agents, such as gefitinib (an EGFR tyrosine kinase inhibitor), this compound may enhance the overall efficacy of treatment regimens through synergistic interactions .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Study Cell Line Activity Observed Reference
Study 1MCF-7Moderate cytotoxicity
Study 2MDA-MB-468High cytotoxicity and selectivity
Study 3Various Cancer LinesSynergistic effects with gefitinib

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cytotoxicity in Breast Cancer Models : In a study evaluating a series of pyridinyl compounds, it was found that those similar to this compound exhibited significant cytotoxic effects against breast cancer cell lines, particularly under conditions simulating hypoxia .
  • Mechanistic Insights : Research has shown that the compound can inhibit Akt phosphorylation, a key player in cancer cell survival pathways. This inhibition suggests its potential role as an anti-cancer agent targeting specific signaling pathways .
  • Combination Therapies : The effectiveness of this compound in combination therapies has been documented, indicating that it may enhance the action of existing chemotherapeutic agents by overcoming resistance mechanisms commonly seen in aggressive cancers .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate?

Answer:
The compound can be synthesized via acid-catalyzed cyclization of precursor pyridinone derivatives, followed by quaternization with methylating agents and subsequent ion exchange with tetrafluoroboric acid (HBF₄). Key steps include:

  • Cyclization : Reacting 2,6-dimethyl-4-oxo-1(4H)-pyridine with ethyl-substituted pyridine derivatives under acidic conditions (e.g., HCl or H₂SO₄) to form the pyridinium core .
  • Quaternization : Introducing methyl groups via alkylation (e.g., methyl iodide) to form the cationic pyridinium structure.
  • Counterion exchange : Treating the intermediate with HBF₄ to replace halides (e.g., Cl⁻) with BF₄⁻.
    Optimization : Use ethanol/ethyl acetate mixtures for recrystallization to improve purity (>95%) and yield (60–75%) .
Reaction Parameter Optimal Condition Yield
Solvent for cyclizationAcetic acid/water65%
Alkylation agentMethyl iodide70%
RecrystallizationEthanol/ethyl acetate75%

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at 2,6 positions; ethyl at position 5). Key signals:
    • ¹H: δ 2.4–2.6 (2,6-dimethyl), δ 1.3–1.5 (ethyl-CH₃), δ 8.1–8.3 (pyridinium H) .
    • ¹³C: δ 170–175 ppm (4-oxo group) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the cationic pyridinium fragment (m/z ~250) and BF₄⁻ counterion (m/z 87) .
  • Elemental Analysis : Verify C, H, N content (theoretical: C 54.2%, H 5.8%, N 6.7%) .

Advanced: How can thermal and pH stability be systematically evaluated for this compound?

Answer:

  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. For tetrafluoroborate salts, decomposition typically occurs above 200°C .
  • pH Stability : Conduct kinetic studies by dissolving the compound in buffered solutions (pH 3–10) and monitoring degradation via HPLC. Pyridinium salts are prone to hydrolysis under strongly basic conditions (pH >9) .
Condition Degradation Pathway Half-life (pH 7)
pH 3 (HCl)Minimal hydrolysis>30 days
pH 9 (NH₄OH)Ring-opening hydrolysis5–7 days

Advanced: How can solvent effects on reaction kinetics and selectivity be analyzed in its synthesis?

Answer:

  • Solvent Screening : Compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) in cyclization steps. Polar aprotic solvents enhance nucleophilicity, accelerating alkylation but may reduce regioselectivity .
  • Kinetic Profiling : Use in-situ IR or UV-Vis spectroscopy to track reaction progress. Ethanol reduces side reactions (e.g., over-alkylation) due to hydrogen bonding .
Solvent Reaction Rate (k, s⁻¹) Byproduct Formation
DMF1.2 × 10⁻³15–20%
Ethanol8.5 × 10⁻⁴<5%

Advanced: How can computational methods (e.g., DFT) predict electronic properties relevant to its reactivity?

Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze charge distribution. The pyridinium cation’s LUMO is localized on the 4-oxo group, making it susceptible to nucleophilic attack .
  • Solvent Effects : Use COSMO-RS to simulate solvation energies and predict solubility trends (e.g., higher solubility in DMSO than water) .

Advanced: How should researchers resolve contradictory data in literature (e.g., conflicting yields or stability reports)?

Answer:

  • Controlled Replication : Repeat experiments under identical conditions (e.g., solvent purity, temperature control) to isolate variables.
  • Advanced Analytics : Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity and quantify impurities .
  • Meta-Analysis : Compare data across studies (e.g., pH-dependent stability in vs. ), adjusting for methodological differences (e.g., buffer ionic strength).

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